What is the chemical structure of 13-cis Acitretin O-beta-D-Glucuronide?
What is the chemical structure of 13-cis Acitretin O-beta-D-Glucuronide?
An In-depth Technical Guide to the Chemical Structure of 13-cis Acitretin O-beta-D-Glucuronide
Introduction: Acitretin and its Metabolic Fate
Acitretin is a second-generation, oral aromatic retinoid, a class of compounds related to vitamin A, primarily indicated for the treatment of severe, recalcitrant psoriasis.[1] As the active carboxylic acid metabolite of etretinate, acitretin modulates cellular differentiation and proliferation, particularly of keratinocytes, and exhibits anti-inflammatory effects.[2][3] Its therapeutic action is mediated through binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-activated transcription factors to regulate gene expression.[2][4]
The clinical pharmacokinetics of acitretin are complex. Following oral administration, it undergoes significant metabolism, which is crucial for its elimination. Key metabolic pathways include isomerization to its 13-cis isomer (isoacitretin) and Phase II conjugation reactions.[3][4] Among the most significant conjugation pathways is glucuronidation, a process that attaches a hydrophilic glucuronic acid moiety to the drug molecule. This reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), dramatically increases the water solubility of the parent compound and its isomers, facilitating their excretion from the body via bile and urine.[3][4][5] The resulting metabolite, 13-cis Acitretin O-beta-D-Glucuronide, represents a terminal product destined for elimination. Understanding its precise chemical structure is fundamental for comprehensive pharmacokinetic modeling, metabolism studies, and toxicological assessment.
Part 1: Elucidation of the Chemical Structure
The molecule 13-cis Acitretin O-beta-D-Glucuronide is a conjugate formed from two primary components: the aglycone, 13-cis-acitretin, and a sugar derivative, D-glucuronic acid.
1.1 The Aglycone: 13-cis-Acitretin
13-cis-Acitretin, also known as isoacitretin, is a geometric isomer of acitretin. The core structure is a polyene chain attached to a substituted aromatic ring. The designation "13-cis" refers to the stereochemistry around the double bond between carbons 13 and 14 of the nona-2,4,6,8-tetraenoic acid side chain, indicating a cis (or Z) configuration at this position. This contrasts with the parent drug, acitretin, which is the all-trans isomer.
1.2 The Conjugate: β-D-Glucuronic Acid
Glucuronic acid is a carboxylic acid derivative of glucose. In biological systems, it is transferred from an activated donor molecule, UDP-glucuronic acid (UDPGA). The "β-D" designation specifies its stereochemistry: "D" refers to the configuration at the chiral center furthest from the anomeric carbon (C5), and "β" indicates that the substituent at the anomeric carbon (C1) is oriented "up" or equatorial in the chair conformation.
1.3 The Linkage: An Acyl Glucuronide
The two components are joined via an O-glycosidic bond. Specifically, the carboxylic acid group of 13-cis-acitretin links to the anomeric hydroxyl group (at C1) of the β-D-glucuronic acid. This type of ester linkage between a carboxylic acid and glucuronic acid forms a specific class of metabolites known as acyl glucuronides .
The complete IUPAC name for the structure is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2Z,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]oxyoxane-2-carboxylic acid.[6]
Chemical Structure Diagram
Caption: Chemical structure of 13-cis Acitretin O-beta-D-Glucuronide.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄O₉ | PubChem[6] |
| Molecular Weight | 502.6 g/mol | PubChem[6] |
| CAS Number | 146090-81-5 | PubChem[6] |
| XLogP3 | 4.6 | PubChem[6] |
| Hydrogen Bond Donor Count | 4 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[6] |
Part 2: The Biochemical Glucuronidation Pathway
Glucuronidation is a pivotal Phase II metabolic pathway that detoxifies and enhances the elimination of a vast array of xenobiotics and endogenous compounds.[5] The causality behind this process is the conversion of lipophilic compounds, which can readily cross cell membranes and resist excretion, into hydrophilic, water-soluble conjugates that are easily eliminated.
The enzymatic reaction for the formation of 13-cis Acitretin O-beta-D-Glucuronide involves the following key components:
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Substrate: 13-cis-Acitretin
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Co-substrate/Glucuronyl Donor: Uridine 5'-diphospho-glucuronic acid (UDPGA)
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Enzyme: UDP-glucuronosyltransferase (UGT)
The UGT enzyme, primarily located in the endoplasmic reticulum of liver cells, catalyzes the transfer of the glucuronic acid moiety from UDPGA to the carboxylic acid group of 13-cis-acitretin.[5] This process is not unique to the 13-cis isomer; the parent all-trans-acitretin also undergoes glucuronidation as a major route of metabolism.[3][7] Studies have shown that multiple UGT isoforms can be involved in the glucuronidation of retinoids.[8]
Glucuronidation Pathway Diagram
Caption: Enzymatic formation of 13-cis Acitretin O-beta-D-Glucuronide.
Part 3: Analytical Protocols for Characterization and Quantification
The definitive identification and quantification of metabolites like 13-cis Acitretin O-beta-D-Glucuronide in biological matrices are critical for pharmacokinetic and drug metabolism studies. High-Performance Liquid Chromatography (HPLC) coupled with UV or Tandem Mass Spectrometry (LC-MS/MS) detection is the gold standard for this purpose due to its high sensitivity and specificity.[9][10]
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
This protocol is a synthesized example based on established methodologies for retinoid analysis and serves as a self-validating system through the use of a stable isotope-labeled internal standard.[10]
Objective: To quantify the concentration of 13-cis Acitretin O-beta-D-Glucuronide in human plasma.
Materials:
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Human plasma (K₂EDTA anticoagulant)
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Reference standard: 13-cis Acitretin O-beta-D-Glucuronide
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Internal Standard (IS): 13-cis Acitretin-d3 O-beta-D-Glucuronide[11][12]
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Microcentrifuge tubes (1.5 mL)
Methodology:
-
Preparation of Standards:
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Prepare a stock solution of the reference standard and the internal standard in methanol at 1 mg/mL. Protect from light and store at -20°C.
-
Perform serial dilutions to create working solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL) and a fixed concentration for the IS working solution (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
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In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
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Add 20 µL of the internal standard working solution and vortex briefly.
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Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
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HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Gradient: 40% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard (to be determined via infusion of standards).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
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Analytical Workflow Diagram
Caption: High-throughput bioanalytical workflow for metabolite quantification.
Conclusion
13-cis Acitretin O-beta-D-Glucuronide is a significant metabolite of the therapeutic retinoid acitretin. Its structure is characterized by an acyl glucuronide linkage, where the carboxylic acid of the 13-cis-acitretin isomer is conjugated to the C1 position of a β-D-glucuronic acid moiety. This biotransformation, a classic example of Phase II metabolism, serves the critical function of increasing the molecule's polarity, thereby facilitating its systemic clearance. The precise characterization and robust quantification of this metabolite are essential for a complete understanding of acitretin's disposition in the body and are reliably achieved through advanced analytical techniques such as LC-MS/MS.
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Sun, H., et al. (2013). Acitretin exhibits inhibitory effects towards UDP-glucuronosyltransferase (UGT)1A9-mediated 4-methylumbelliferone (4-MU) and propofol glucuronidation reaction. Pharmazie, 68(6), 449-452. Retrieved from [Link]
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Sahu, P. K., et al. (2014). Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions. Journal of the Brazilian Chemical Society, 25(10), 1874-1883. Retrieved from [Link]
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